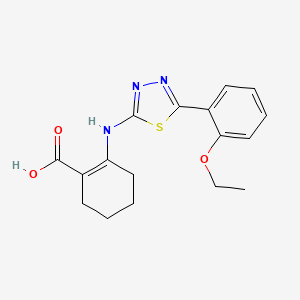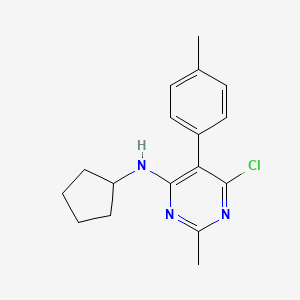![molecular formula C16H13NO2 B12905814 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one CAS No. 94123-39-4](/img/structure/B12905814.png)
11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives. Substitution reactions typically result in halogenated or alkylated products.
科学的研究の応用
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins, which can lead to the development of new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of biological activities.
9-Aminoacridine: A derivative of acridine with potent antimicrobial properties.
Acriflavine: An acridine derivative used as an antiseptic and in cancer research.
Uniqueness
11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the furo ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
94123-39-4 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
11-methyl-4,5-dihydrofuro[2,3-c]acridin-6-one |
InChI |
InChI=1S/C16H13NO2/c1-17-13-5-3-2-4-10(13)16(18)12-6-7-14-11(15(12)17)8-9-19-14/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
BOHSMXWQBPNLHE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=C(CC3)OC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



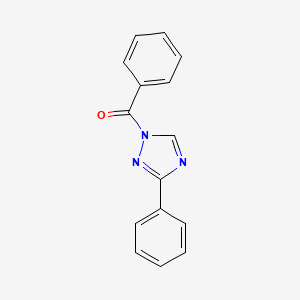
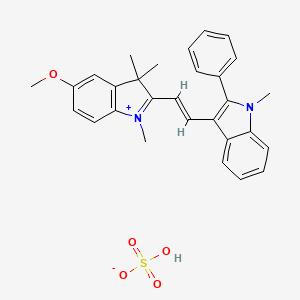





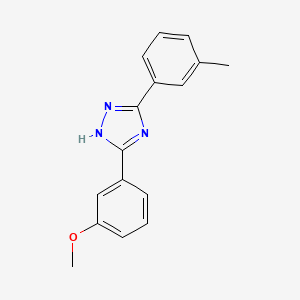
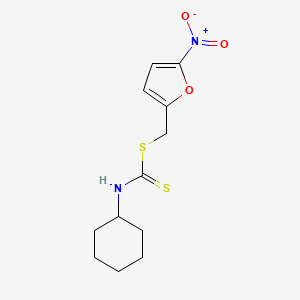
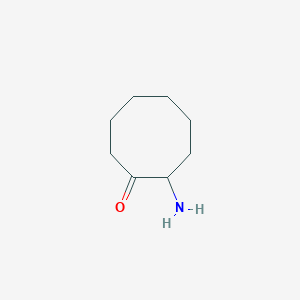
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
